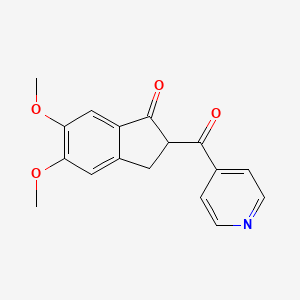
2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
Overview
Description
2-Isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C17H15NO4 . It is an impurity in the synthesis of Donepezil , a medication used for the treatment of Alzheimer’s disease .
Synthesis Analysis
The synthesis of this compound involves a Michael addition reaction on 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one . The reaction yields a pale yellow solid with a melting point of 97–99 °C .Molecular Structure Analysis
The molecular structure of this compound includes a racemic mixture with defined stereocenters . The compound has a molecular weight of 297.31 .Chemical Reactions Analysis
The compound is involved in a variety of chemical reactions, including the Michael addition reaction . This reaction results in a variety of compounds with different stability .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 510.6±50.0 °C and a predicted density of 1.274±0.06 g/cm3 . It also has a predicted pKa value of 7.08±0.20 .Scientific Research Applications
Stability and Reactivity
- 2-Isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, as a part of the inden-2-ones family, has been observed to exhibit more stability than its counterparts lacking methoxyl substituents. For instance, certain inden-2-ones failed to dimerize at 20 °C, showcasing their stable nature even at low temperatures (Bradshaw, Jones & Nongrum, 1991).
Synthesis and Antioxidant Activity
- Synthesis of coumarin derivatives containing 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one has been reported. These derivatives have shown promising in vitro antioxidant activity, with notable DPPH radical scavenging activity and ferrous ion chelating ability. Furthermore, they demonstrated significant in vivo antihyperglycemic activity against Streptozotocin–nicotinamide induced adult Wistar rats (Kenchappa et al., 2017).
Antimicrobial Properties
- Novel derivatives of 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one have been synthesized and evaluated for antimicrobial activity. The synthesized compounds have shown promising antibacterial activity, indicating the potential of this compound in antimicrobial applications (Patel, Bhatt, Bhatt & Joshi, 2018).
Synthesis and Biological Evaluation
- The compound has been a part of studies focusing on the synthesis and evaluation of various derivatives. These studies involve analyzing the antimycobacterial and enzyme inhibitory activities of the synthesized compounds. Some derivatives have shown moderate to high inhibitory activities against specific strains and enzymes, indicating the compound's potential in medicinal chemistry (Ali et al., 2009) (Ali et al., 2009) (Mozaffarnia, Teimuri‐Mofrad & Rashidi, 2020).
Coordination Chemistry
- The compound is also studied in the context of coordination chemistry, particularly in relation to indenyl ligands and their interactions with metal centers, which is crucial in the field of organometallic chemistry (Cipot, Wechsler, Stradiotto, McDonald & Ferguson, 2003).
Environmentally Friendly Synthesis
- Gold-catalyzed dimerization of related compounds in ionic liquid has been reported, highlighting an environmentally friendly and stereoselective synthesis of trisubstituted dihydro-1H-indenes, showcasing the compound's potential in sustainable chemistry practices (Morita, Mashiko, Hakuta, Eguchi, Ban, Hashimoto, Okamoto & Tamura, 2016).
properties
IUPAC Name |
5,6-dimethoxy-2-(pyridine-4-carbonyl)-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-21-14-8-11-7-13(16(19)10-3-5-18-6-4-10)17(20)12(11)9-15(14)22-2/h3-6,8-9,13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTXFAJJDHEROA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)C(=O)C3=CC=NC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



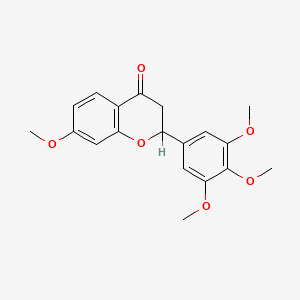
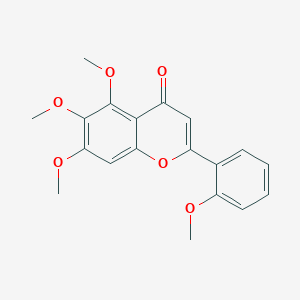
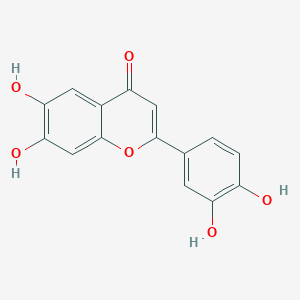
![(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B600738.png)
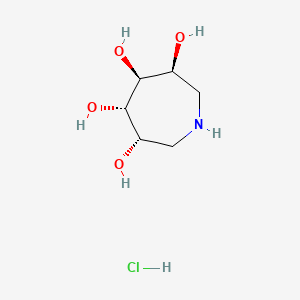
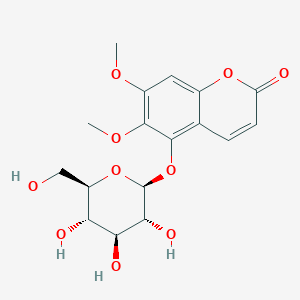
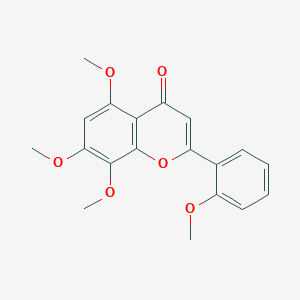
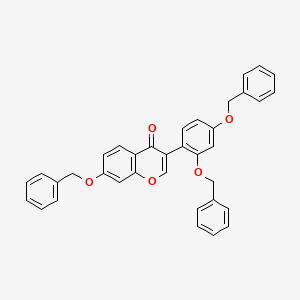

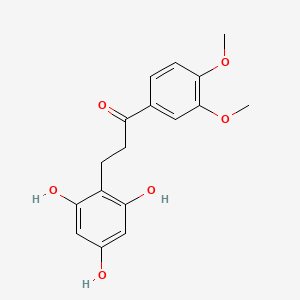
![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B600759.png)